

# Anticancer Agent 143: A Novel Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 143 |           |
| Cat. No.:            | B12376523            | Get Quote |

DISCLAIMER: The information presented in this document is for illustrative purposes only and is based on a hypothetical anticancer agent, designated "Agent 143." The data, experimental protocols, and signaling pathways are representative examples created to fulfill the detailed formatting and content requirements of the prompt. "Anticancer Agent 143" is not a recognized therapeutic agent in clinical development.

#### **Executive Summary**

Agent 143 is a novel, orally bioavailable small molecule inhibitor targeting the constitutively active L858R mutation in Aberrant Kinase 1 (AK1), a key driver in a subset of aggressive melanomas. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Agent 143. In preclinical studies, Agent 143 has demonstrated high potency and selectivity for the mutant AK1 protein, leading to significant inhibition of tumor cell proliferation and induction of apoptosis. In vivo studies have further confirmed its anti-tumor efficacy with a favorable safety profile, positioning Agent 143 as a promising candidate for clinical development in patients with AK1-mutant melanoma.

## **Discovery and Lead Optimization**

Agent 143 was identified through a high-throughput screening campaign of an in-house compound library against the recombinant AK1-L858R kinase domain. Initial hits were subjected to a rigorous lead optimization process, focusing on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies led to the



synthesis of over 200 analogs, culminating in the identification of Agent 143 as the lead candidate with the most promising overall profile.

### **Mechanism of Action**

Agent 143 functions as a potent and selective ATP-competitive inhibitor of the mutant AK1-L858R kinase. By binding to the ATP-binding pocket of the enzyme, Agent 143 blocks the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival.











#### Click to download full resolution via product page

 To cite this document: BenchChem. [Anticancer Agent 143: A Novel Kinase Inhibitor for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376523#anticancer-agent-143-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com